Product packaging for 1-(1-Adamantyl)propan-1-ol(Cat. No.:CAS No. 18341-84-9)

1-(1-Adamantyl)propan-1-ol

Cat. No.: B095301
CAS No.: 18341-84-9
M. Wt: 194.31 g/mol
InChI Key: MOIZSTYCKHOFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1-Adamantyl)propan-1-ol is a chemical building block of significant interest in advanced research, particularly due to the properties conferred by the rigid, three-dimensional adamantane scaffold. The adamantyl group is recognized in medicinal chemistry for its ability to enhance the lipophilicity and metabolic stability of lead compounds, thereby improving their pharmacokinetic profiles . This characteristic makes derivatives like this compound valuable intermediates in the design and synthesis of novel therapeutic agents, with historical applications spanning neuroprotective, antiviral, and anti-diabetic treatments . Beyond pharmaceutical development, the unique diamondoid structure of adamantane is exploited in materials science for the creation of supramolecular assemblies and high-strength polymers . The robust nature of the adamantane core allows researchers to construct well-defined, stable molecular frameworks. This compound serves as a versatile precursor for further chemical functionalization, enabling investigations into new catalysts, organic materials, and drug delivery systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B095301 1-(1-Adamantyl)propan-1-ol CAS No. 18341-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIZSTYCKHOFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342798
Record name 1-(1-adamantyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18341-84-9
Record name 1-(1-adamantyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 1 Adamantyl Propan 1 Ol and Analogous Adamantyl Alcohol Scaffolds

Approaches for Constructing the Propanol (B110389) Side Chain onto the Adamantane (B196018) Core

Grignard Reagent-Mediated Carbon-Carbon Bond Formation

Grignard reagents are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.comchemguide.co.ukadichemistry.com Their utility in the synthesis of adamantyl alcohols is well-established, offering versatile routes from various adamantane-based precursors.

A primary method for synthesizing 1-(1-adamantyl)propan-1-ol involves the reaction of an adamantyl Grignard reagent with propionaldehyde. The Grignard reagent, typically 1-adamantylmagnesium bromide, is prepared from the corresponding 1-bromoadamantane (B121549) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org This nucleophilic adamantyl species then adds to the electrophilic carbonyl carbon of propionaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, this compound. libretexts.org

Reactant 1Reactant 2ProductReference
1-Adamantylmagnesium bromidePropionaldehydeThis compound libretexts.org
1-Adamantylmagnesium bromidePropanone2-(1-Adamantyl)propan-2-ol (B182130) cas.cz

An alternative approach involves the reaction of adamantane-1-carbonyl chloride with an ethyl Grignard reagent, such as ethylmagnesium bromide. cas.cz This reaction initially forms the ketone, 1-(1-adamantyl)propan-1-one. If an excess of the Grignard reagent is used, it can further react with the ketone intermediate to produce a tertiary alcohol. masterorganicchemistry.com

The reduction of the ketone precursor, 1-(1-adamantyl)propan-1-one, provides a straightforward route to this compound. smolecule.com This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent frequently employed for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comresearchgate.netlibretexts.org The hydride ion from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the desired secondary alcohol. masterorganicchemistry.comlibretexts.org

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and require strictly anhydrous conditions. libretexts.org

Starting MaterialReagentProductReference
1-(1-Adamantyl)propan-1-oneSodium borohydride (NaBH₄)This compound masterorganicchemistry.com
AldehydesSodium borohydride (NaBH₄)Primary Alcohols masterorganicchemistry.comlibretexts.org
KetonesSodium borohydride (NaBH₄)Secondary Alcohols masterorganicchemistry.comlibretexts.org

Nucleophilic Addition Reactions to Adamantane-Containing Carbonyl Compounds

The addition of organometallic nucleophiles to adamantane-containing aldehydes or ketones is a fundamental strategy for elaborating the propanol side chain. For instance, the reaction of 1-adamantanecarboxaldehyde with ethylmagnesium bromide will produce this compound. libretexts.org This reaction follows the general mechanism of Grignard addition to aldehydes, resulting in a secondary alcohol. organic-chemistry.orglibretexts.orgchemguide.co.uk

Similarly, reacting 1-adamantyl methyl ketone with a methyl Grignard reagent would lead to the tertiary alcohol, 2-(1-adamantyl)propan-2-ol. These reactions highlight the versatility of using different combinations of adamantyl carbonyl compounds and Grignard reagents to access a variety of adamantyl alcohols.

Stereoselective Synthesis of Adamantyl Propanol Isomers

When the carbon of the propanol side chain bearing the hydroxyl group is a stereocenter, the synthesis can potentially yield a mixture of enantiomers or diastereomers. Stereoselective synthesis aims to control the formation of these isomers. ethernet.edu.etuou.ac.inmasterorganicchemistry.com For adamantyl propanols, this can be achieved through several strategies. One approach is the use of chiral reducing agents for the reduction of 1-(1-adamantyl)propan-1-one. rsc.org These reagents, often modified borohydrides or aluminohydrides containing chiral ligands, can selectively produce one enantiomer of the alcohol over the other. rsc.orgscribd.com

Another strategy involves the use of chiral auxiliaries. ethernet.edu.et A chiral auxiliary can be temporarily attached to the adamantane precursor, directing the nucleophilic attack of a propyl or ethyl group to one face of the carbonyl, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary group affords the enantiomerically enriched adamantyl propanol. While specific examples for this compound are not extensively detailed in general literature, these principles are widely applied in modern asymmetric synthesis and are applicable to adamantane systems. rsc.orgrsc.org

Direct Functionalization Strategies for Adamantane to Introduce the Hydroxyl Group

Directly introducing a hydroxyl group onto the adamantane core represents a more atom-economical approach. These methods often involve the selective oxidation of a C-H bond. Adamantane is a common substrate for such reactions due to the high reactivity of its tertiary C-H bonds. acs.orgnih.gov

Various methods have been developed for the direct hydroxylation of adamantane. These include oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) catalyzed by metal complexes, such as those of nickel. researchgate.net In such reactions, adamantane is preferentially oxidized at the tertiary position to yield 1-adamantanol (B105290). nih.gov Other methods involve the use of dioxiranes or oxoiron(IV) porphyrin complexes, which also show high selectivity for the tertiary C-H bonds of adamantane. acs.orgnih.gov Furthermore, certain microorganisms, like Streptomyces griseoplanus, have been shown to regioselectively hydroxylate adamantane to 1-adamantanol. nih.gov

While these methods primarily yield 1-adamantanol, subsequent functionalization and chain elongation could potentially lead to this compound. For example, the radical-mediated oxyalkylation of alkenes with adamantane can introduce a hydroxylated side chain. rsc.org

Catalytic Oxidation of Adamantane or Functionalized Adamantane Substrates

The direct oxidation of the adamantane cage to produce adamantyl alcohols is a highly sought-after transformation. This approach circumvents the need for pre-functionalized starting materials, offering a more direct route to the desired alcohol scaffolds. Research in this area has focused on developing selective and efficient catalytic systems capable of activating the strong C-H bonds of the adamantane framework.

One notable method involves the one-stage catalytic oxidation of adamantane using a hydrogen peroxide solution in acetonitrile. mdpi.comresearchgate.net Researchers have found that using a catalyst composed of a dimer form of a 1:1 dimethylglyoxime (B607122) and copper dichloride complex can achieve full conversion of adamantane. mdpi.comresearchgate.net This process yields a mixture of tri-, tetra-, and penta-oxygenated products, predominantly polyols, with a total yield of up to 72%. mdpi.comresearchgate.net The depth of oxidation and product distribution are highly dependent on the water-acetonitrile solvent ratio and the method of introducing the oxidizing agent. mdpi.comresearchgate.net

Another approach utilizes nickel(II) complexes with tetradentate amidate ligands to catalyze the oxidation of cycloalkanes, including adamantane, with meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. nih.gov This system has demonstrated excellent selectivity for producing alcohols. nih.gov Studies on adamantane oxidation with these catalysts showed a high preference for reaction at the tertiary (3°) carbon positions over the secondary (2°) positions, which helps in selectively producing tertiary alcohols like 1-adamantanol and its derivatives. nih.gov

Furthermore, specialized nitroxyl (B88944) radicals have been developed for the oxidation of sterically hindered alcohols. While often used to convert alcohols to ketones, the development of catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) and its derivatives is significant. jst.go.jpnih.gov These catalysts show superior activity compared to traditional systems like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), especially for structurally demanding substrates, a characteristic feature of the adamantane cage. jst.go.jpnih.gov

Table 1: Comparison of Catalytic Oxidation Methods for Adamantane

Catalyst System Oxidant Substrate Key Products Reported Yield/Conversion Reference
Dimethylglyoxime/CuCl₂ H₂O₂ Adamantane Poly-hydroxylated adamantanes 72% total products mdpi.com, researchgate.net
Nickel(II) amidate complex m-CPBA Adamantane Adamantanol High selectivity for alcohol nih.gov
Ozonation O₃ Adamantane 1-Hydroxyadamantane Readily formed wikipedia.org

Acid-Catalyzed Hydration of Unsaturated Adamantane Derivatives

The synthesis of adamantyl alcohols can also be achieved through the acid-catalyzed hydration of unsaturated adamantane precursors. This method relies on the generation of a stable 1-adamantyl cation intermediate, which is then trapped by water to form the tertiary alcohol. The stability of this carbocation is a key driver for reactions involving the adamantane scaffold.

Solid acid catalysts, such as various zeolites and montmorillonite (B579905) clay, have been employed in the transformation of adamantane derivatives. acs.orgresearchgate.net For instance, the catalytic transformation of 1-adamantanol can proceed through the formation of a 1-adamantyl cation. acs.org This cation can then undergo a 1,2-hydride shift to form the more stable 2-adamantyl cation, leading to products like 2-adamantanol (B149831). acs.org While this is an isomerization, the underlying mechanism involving acid-catalyzed carbocation formation is directly relevant to the hydration of an unsaturated adamantane, such as 1-adamantene, which would protonate to form the same 1-adamantyl cation before reacting with water.

The construction of the adamantane framework itself can involve acid-catalyzed cyclization steps where a carbocation intermediate is trapped by water or another nucleophile. mdpi.com For example, the synthesis of certain 1,2-disubstituted adamantane derivatives involves an acid-promoted cyclization where a bicyclic precursor rearranges to form the adamantane scaffold, with the final step being the capture of the resulting tertiary carbocation. mdpi.com If water is present as the nucleophile, an adamantyl alcohol is formed directly.

Table 2: Acid-Catalyzed Reactions Involving Adamantyl Cations

Catalyst/Reagent Substrate Type Intermediate Product Type Significance Reference
Solid Acid Catalysts (Zeolites, etc.) 1-Adamantanol 1-Adamantyl cation 2-Adamantane derivatives Demonstrates adamantyl cation formation and rearrangement on solid acids acs.org, researchgate.net
Brønsted Acids (e.g., Triflic Acid) Bicyclic Precursors 1-Adamantyl cation Adamantane scaffold Cation is trapped by nucleophiles to complete the cage structure mdpi.com
Formic Acid/Sulfuric Acid Adamantane 1-Adamantyl cation 1-Adamantanecarboxylic acid Classic reaction demonstrating facile formation of the 1-adamantyl cation wikipedia.org

Green Chemistry Principles Applied to the Synthesis of Adamantyl Alcohols

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of adamantane derivatives.

A notable example is the use of AZADO-based catalysts for alcohol oxidation, which are presented as a "green" alternative. jst.go.jpnih.gov These systems can utilize environmentally benign co-oxidants like sodium hypochlorite (B82951) (bleach) and can be highly efficient, allowing for lower catalyst loadings. jst.go.jpnih.gov The development of one-pot oxidation processes using these catalysts to convert primary alcohols to carboxylic acids further highlights their green credentials. nih.gov

Solvent-free reaction conditions, often coupled with microwave activation, represent another key green chemistry strategy. researchgate.net The synthesis of cyclic ketals from 2-adamantanone (B1666556) has been achieved in excellent yields by simply mixing the reagents with p-toluenesulphonic acid as a catalyst and using microwave irradiation, completely eliminating the need for a solvent. researchgate.net Similar solvent-free methodologies have been used to reduce carbonyl compounds to alcohols using sodium borohydride dispersed on wet alumina, offering a route with good yields, short reaction times, and no energy consumption from heating. researchgate.net

Industrial Production Methods and Scalability Considerations for Adamantane Alcohol Compounds

The transition from laboratory-scale synthesis to industrial production of adamantane alcohols presents several challenges, including cost, safety, and scalability. The development of practical and scalable processes is crucial for the commercial viability of these compounds.

A key consideration for industrial production is the choice of starting material and synthetic route. One practical and scalable synthesis for 1,3-adamantanediol (B44800) starts from 3-hydroxyadamantane-1-carboxylic acid. acs.org This multi-step process, which involves chlorination, decarbonylation, and hydrolysis, achieves high total isolated yields (up to 95%) and purity (up to 99%). acs.org The method has been successfully scaled to produce 100-gram batches and is considered to have potential for industrial-scale production due to its high yields, ease of purification, and use of less expensive feedstocks. acs.org

Patents often provide insight into industrially relevant methods. One patent describes a method for manufacturing high-quality adamantane alcohols by hydrolyzing bromoadamantanes at elevated temperatures (100°C to 170°C) in the presence of an aliphatic tertiary amine. wipo.int This suggests that the hydrolysis of halogenated adamantanes is a viable route for large-scale production. Another patent highlights the difficulty of implementing syntheses that produce significant byproducts, such as 1,3-disubstituted adamantanes, on an industrial scale, emphasizing the need for highly selective reactions. google.com

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 1 1 Adamantyl Propan 1 Ol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of 1-(1-Adamantyl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. issr.edu.khpassmyexams.co.uk

Selective Oxidation to 1-(1-Adamantyl)propan-1-al (Aldehyde)

The controlled oxidation of this compound to its corresponding aldehyde, 1-(1-Adamantyl)propan-1-al, requires the use of mild oxidizing agents and specific reaction conditions to prevent over-oxidation to the carboxylic acid. chemguide.co.uk This transformation is a crucial step in the synthesis of various adamantane (B196018) derivatives.

Commonly, this selective oxidation is achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent. Another effective method involves Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) activated dimethyl sulfoxide (B87167) (DMSO). To ensure the aldehyde is the primary product, it is often necessary to use an excess of the alcohol and distill the aldehyde as it forms to prevent its further oxidation. passmyexams.co.ukchemguide.co.uk

Recent advancements in catalysis have introduced more environmentally friendly and efficient methods for this transformation. For instance, catalyst systems based on 2-azaadamantane-N-oxyl (AZADO) and copper or iron salts have demonstrated high efficiency in the aerobic oxidation of primary alcohols to aldehydes. organic-chemistry.org These reactions can often be carried out at room temperature using air as the oxidant. organic-chemistry.orgbeilstein-journals.org

Further Oxidation to 1-(1-Adamantyl)propanoic Acid (Carboxylic Acid)

For the complete oxidation of this compound to 1-(1-Adamantyl)propanoic acid, stronger oxidizing agents and more vigorous reaction conditions are necessary. chemguide.co.uk This process typically involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium permanganate (B83412) (KMnO4) or a chromium(VI) reagent, such as chromic acid (H2CrO4), in an acidic solution. issr.edu.kh

The reaction proceeds in two stages: the initial oxidation of the alcohol to the aldehyde, which is then further oxidized to the carboxylic acid. issr.edu.khchemguide.co.uk To ensure the reaction goes to completion, an excess of the oxidizing agent is used, and the reaction mixture is heated to ensure the intermediate aldehyde is fully converted. chemguide.co.uk

The Willgerodt–Kindler reaction of 1-(1-adamantyl)propan-2-one has also been explored as a method to obtain 3-(1-adamantyl)propanoic acids. smolecule.com This reaction involves heating the ketone with sulfur and a secondary amine, like morpholine, to form a thiomorpholide, which is then hydrolyzed to the carboxylic acid. smolecule.com

Exploration of Catalytic Systems for Controlled Oxidation

The development of efficient catalytic systems for the controlled oxidation of alcohols is a significant area of research. For the oxidation of adamantane derivatives, various catalytic systems have been explored.

Heteropolyoxometalates have been shown to be effective catalysts for the oxidation of primary alcohols to carboxylic acids using hydrogen peroxide as a green oxidant. d-nb.info For example, a proline-based heteropolyoxometalate has been used to catalyze the selective oxidation of 1-propanol (B7761284) to propionic acid. d-nb.info

Transition metal complexes, particularly those of ruthenium and copper, are also widely used. acs.org For instance, a catalyst system of a copper(I) complex with a bipyridine ligand and N-methylimidazole (NMI) has been shown to be effective for the aerobic oxidation of primary alcohols. beilstein-journals.org Iron-based catalysts, such as iron(III) nitrate, have also been employed for the aerobic oxidation of alcohols. organic-chemistry.orgbeilstein-journals.org

The use of nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, such as AZADO, in combination with a co-oxidant, provides a highly selective method for the oxidation of primary alcohols to aldehydes. organic-chemistry.orgbeilstein-journals.orgjst.go.jpjst.go.jp These catalytic systems are often highly efficient and can operate under mild, environmentally friendly conditions. beilstein-journals.org

Reduction Reactions to Saturated Adamantane Derivatives

Information specifically on the reduction of the alcohol functionality of this compound is limited in the provided search results. However, general principles of alcohol reduction can be applied. The hydroxyl group of an alcohol is a poor leaving group, making direct reduction challenging. Typically, the alcohol is first converted to a better leaving group, such as a tosylate or a halide, which can then be reduced using a reducing agent like lithium aluminum hydride (LiAlH4).

Alternatively, the corresponding ketone, 1-(1-adamantyl)propan-1-one, could be reduced to the alkane, 1-propyladamantane, through methods like the Wolff-Kishner or Clemmensen reduction.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a better leaving group to facilitate substitution reactions. libretexts.org

Conversion to Halogenated Adamantylpropane Derivatives

The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution reactions. Due to the steric hindrance of the adamantyl group and the primary nature of the alcohol, these reactions likely proceed through an SN2 mechanism.

Common reagents for converting primary alcohols to alkyl halides include:

Thionyl chloride (SOCl2) for the formation of alkyl chlorides.

Phosphorus tribromide (PBr3) for the formation of alkyl bromides.

Concentrated hydrohalic acids (e.g., HBr, HI) , often requiring heating.

The reaction with hydrohalic acids proceeds by protonating the hydroxyl group to form a good leaving group (water). libretexts.org The halide ion then acts as a nucleophile to displace the water molecule.

Formation of Esters and Ethers

The hydroxyl group of this compound, a secondary alcohol, can undergo esterification and etherification under appropriate conditions. The bulky adamantyl group sterically hinders the reaction center, influencing reaction rates and conditions compared to less bulky secondary alcohols.

Esterification: The formation of esters from this compound is typically achieved by reaction with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. The classic Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can be employed. chemguide.co.uk The reaction is reversible and may require removal of water to drive the equilibrium towards the product ester. chemguide.co.uklibretexts.org Alternatively, for a more rapid and irreversible reaction, acyl chlorides can be used. For instance, the reaction with an acyl chloride like adamantane-1-carbonyl chloride would proceed vigorously, often at room temperature, to yield the corresponding ester and hydrogen chloride. chemguide.co.ukcas.cz

Studies on related adamantane compounds have shown that esters can sometimes form as side products. For example, in the synthesis of 1-adamantyl ketones using Grignard reagents and adamantane-1-carbonyl chloride, esters were formed from the reaction of the acyl chloride with alcohol impurities present in the starting materials. cas.cz

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis, although the secondary nature and steric bulk of the alcohol pose challenges for its direct use as the alkoxide. A more feasible approach involves the conversion of the alcohol to a good leaving group (e.g., a halide or tosylate) followed by reaction with an alkoxide.

Alternatively, intermolecular dehydration can be utilized. The reaction of 1-adamantanol (B105290) with isopropanol (B130326) in the presence of a CuBr₂ catalyst at high temperatures has been shown to produce trans-1-adamantylpropene, indicating that under certain catalytic conditions, ether formation might be a competing pathway, though elimination is favored. sciforum.net The synthesis of 1-adamantyl alkyl ethers has been achieved through intermolecular dehydration, highlighting a potential route for similar adamantyl-containing alcohols. researchgate.net

Nucleophilic Substitution Mechanisms (e.g., SN1 pathways)

Nucleophilic substitution reactions of this compound are dominated by the SN1 (Substitution Nucleophilic Unimolecular) mechanism . This preference is a direct consequence of the molecular structure, specifically the presence of the bulky adamantyl group at the C1 position.

The SN1 mechanism proceeds in a stepwise manner: libretexts.org

Formation of a Carbocation: The reaction is initiated by the protonation of the hydroxyl group by an acid, converting it into a good leaving group (water). This is followed by the slow, rate-determining departure of the leaving group, resulting in the formation of a secondary carbocation, the 1-(1-adamantyl)propyl cation. libretexts.orgyoutube.com The stability of this carbocation is crucial. The adjacent adamantyl group, with its numerous C-C and C-H bonds, provides significant stabilization through hyperconjugation. Furthermore, the adamantyl cage structure is known to stabilize adjacent positive charges. masterorganicchemistry.com

Nucleophilic Attack: The resultant carbocation is planar at the positively charged carbon, allowing a nucleophile to attack from either face. libretexts.orgmasterorganicchemistry.com

Deprotonation: If the nucleophile is neutral (e.g., water, alcohol), a final deprotonation step occurs to yield the neutral product. youtube.com

The rate of an SN1 reaction is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration, as the first step is the slowest. libretexts.org Due to the planar nature of the carbocation intermediate, if the starting alcohol were chiral, the reaction would typically lead to a racemic mixture of products, as the nucleophile can attack from either side. masterorganicchemistry.com However, the formation of ion pairs between the carbocation and the leaving group can sometimes lead to a slight preference for the inversion product. libretexts.org

The extreme stability of adamantyl-based carbocations makes SN1 reactions particularly favorable for adamantane derivatives. Research on 1-bromoadamantane (B121549) solvolysis showed that it proceeds readily via an SN1 pathway, underscoring the stability of the bridgehead carbocation. masterorganicchemistry.com While this compound forms a secondary, not a tertiary bridgehead, carbocation, the electronic stabilization afforded by the adamantyl moiety remains the key factor dictating the SN1 pathway over the sterically hindered SN2 alternative. thieme-connect.de

Dehydration Reactions Leading to Unsaturated Adamantylpropane Species

The acid-catalyzed dehydration of this compound is a characteristic reaction of alcohols, leading to the formation of alkenes. This transformation typically proceeds through an E1 (Elimination Unimolecular) mechanism, which shares the same initial step as the SN1 reaction: the formation of a carbocation.

The mechanism involves:

Protonation of the hydroxyl group by a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) to form a good leaving group (H₂O).

Loss of the leaving group to form the 1-(1-adamantyl)propyl carbocation.

Deprotonation of a proton from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) to form a double bond.

Given the structure of this compound, elimination of a proton from the adjacent methylene (B1212753) group (C2 of the propyl chain) would yield 1-(1-adamantyl)prop-1-ene .

Studies on the dehydration of similar alcohols, such as 2-(1-adamantyl)propan-2-ol (B182130), show that they readily form alkenes under acidic conditions. Similarly, 2-(1-adamantyl)-1,3-butadiene has been prepared via the acid-catalyzed dehydration of the corresponding allyl alcohol, demonstrating the facility of this reaction for adamantane-containing substrates. researchgate.netresearchgate.net The dehydration of 1-propanol over zeolite catalysts has been extensively studied, showing that propene is the primary product, though reaction conditions can influence selectivity and the formation of byproducts. osti.govnih.gov For this compound, the bulky adamantyl group is expected to direct the elimination to form the most stable alkene, with high regioselectivity.

CatalystTemperature (°C)Expected Major ProductMechanism
H₂SO₄ (conc.)~80-1201-(1-Adamantyl)prop-1-eneE1
H₃PO₄~120-1601-(1-Adamantyl)prop-1-eneE1
Zeolite (e.g., HZSM-5)~200-2501-(1-Adamantyl)prop-1-eneE1/E2

Rearrangement Reactions within the Adamantane Framework Induced by Propanol (B110389) Moiety

The formation of a carbocation from this compound not only facilitates substitution and elimination but also opens the door to skeletal rearrangements, particularly the Wagner-Meerwein rearrangement. These rearrangements are driven by the formation of a more stable carbocation and the release of ring strain.

While the 1-(1-adamantyl)propyl cation is already stabilized, rearrangements can occur within the adamantane cage itself, or involve the side chain. A particularly relevant type of rearrangement involves the expansion or contraction of the polycyclic framework. For instance, studies have shown that noradamantyl alcohols can rearrange to form adamantanol derivatives under acidic conditions, driven by the release of strain. nih.gov This process involves the migration of a C-C bond to a carbocation center, leading to a more stable adamantane skeleton.

Conversely, ring contraction of the adamantane framework can also be induced. Triflic acid-promoted decarboxylation of adamantane carbamates, which proceeds through a carbocationic intermediate, can cause a rearrangement to form noradamantane derivatives. nih.govresearchgate.net

In the context of this compound, subjecting the alcohol to strong acid could potentially initiate a cascade of rearrangements. For example, a hydride shift from the adamantyl cage to the secondary carbocation of the propanol moiety could generate a tertiary carbocation at a bridgehead position of the adamantane ring. While typically less stable, such rearrangements are known to occur under specific conditions. More complex rearrangements could lead to ring-expanded or -contracted products, though these are often minor pathways unless specifically promoted by the reaction conditions. nih.gov

Complex Chemical Transformations and Derivatization Strategies

Applications in Ritter Reactions for Amide Formation

The Ritter reaction is a powerful method for synthesizing N-alkyl amides from the reaction of a nitrile with a substrate that can form a stable carbocation, such as an alcohol or alkene, in the presence of a strong acid. missouri.edu Given its ability to readily form a stable secondary carbocation, this compound is an excellent substrate for this transformation.

The mechanism of the Ritter reaction for this compound is as follows:

Carbocation Formation: The alcohol is treated with a strong acid (e.g., H₂SO₄, triflic acid) to generate the 1-(1-adamantyl)propyl carbocation.

Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile solvent or co-reagent attacks the carbocation, forming a stable nitrilium ion intermediate. missouri.edu

Hydrolysis: Subsequent aqueous workup hydrolyzes the nitrilium ion to yield the corresponding N-(1-(1-adamantyl)propyl)amide.

This reaction is highly valuable as it allows for the direct introduction of a nitrogen-containing functional group. The use of different nitriles (R-C≡N) allows for the synthesis of a wide variety of amides.

Nitrile (R-C≡N)Acid CatalystExpected Amide Product
Acetonitrile (CH₃CN)H₂SO₄N-(1-(1-Adamantyl)propyl)acetamide
Benzonitrile (C₆H₅CN)H₂SO₄N-(1-(1-Adamantyl)propyl)benzamide
Chloroacetonitrile (ClCH₂CN)H₂SO₄/TFAN-(1-(1-Adamantyl)propyl)-2-chloroacetamide

The Ritter reaction has been successfully applied to other adamantane alcohols, such as adamantan-1-ol and 2-(3-noradamantyl)propan-2-ol, to produce the corresponding amides, often as precursors to biologically active amines. nih.govrsc.org

Cross-Coupling Reactions for C-C Bond Construction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are fundamental for C-C bond formation but typically require an organohalide or triflate as a coupling partner, not an alcohol. thermofisher.comlibretexts.org Therefore, to utilize this compound in these reactions, it must first be converted into a suitable electrophile.

This two-step strategy involves:

Conversion of the Alcohol to an Electrophile: The hydroxyl group of this compound can be transformed into a better leaving group. This is readily achieved via the SN1 reactions discussed previously. For example, reaction with HBr would yield 1-bromo-1-(1-adamantyl)propane, while reaction with triflic anhydride would produce the corresponding triflate.

Palladium-Catalyzed Cross-Coupling: The resulting halide or triflate can then be used in a cross-coupling reaction. For example, a Suzuki reaction with an arylboronic acid would yield a 1-aryl-1-(1-adamantyl)propane. thermofisher.com

Illustrative Reaction Scheme (Suzuki Coupling):

Step 1: this compound + HBr → 1-Bromo-1-(1-adamantyl)propane + H₂O

Step 2: 1-Bromo-1-(1-adamantyl)propane + Ar-B(OH)₂ + Pd(0) catalyst + Base → 1-Aryl-1-(1-adamantyl)propane

This approach leverages the reactivity of the alcohol to create a substrate for one of modern organic chemistry's most powerful bond-forming toolsets. The ability to form new C-C bonds at the position of the propanol moiety allows for extensive derivatization and the construction of complex molecules incorporating the bulky and lipophilic adamantane cage. sci-hub.senih.gov

Cyclization and Heterocycle Formation Reactions

The reactivity of this compound and related adamantyl alcohols provides pathways for the synthesis of various cyclic and heterocyclic structures. The formation of a stable tertiary adamantyl carbocation under acidic conditions is a pivotal intermediate in many of these transformations. This carbocation can be trapped intramolecularly by suitable nucleophiles, leading to the formation of new ring systems. The bulky adamantyl group often plays a crucial role in directing the stereochemical outcome of these reactions.

A significant pathway to nitrogen-containing heterocycles from adamantyl alcohols is the Ritter reaction. missouri.edu This reaction involves the acid-catalyzed generation of a carbocation from the alcohol, which is then trapped by a nitrile. The resulting nitrilium ion intermediate undergoes hydrolysis upon aqueous workup to yield a stable N-substituted amide. missouri.edu While specific studies on this compound are not extensively documented, the reactivity of analogous adamantyl alcohols, such as 2-(1-adamantyl)propan-2-ol, provides clear precedents for this transformation. For instance, the reaction of 2-(1-adamantyl)propan-2-ol with various nitriles in the presence of a strong acid like sulfuric acid or trifluoroacetic acid affords the corresponding N-2-(1-adamantyl)propyl amides in good yields.

Table 1: Ritter Reactions of an Analogous Adamantyl Alcohol for Amide Synthesis Data based on reactions of the analogous compound 2-(1-Adamantyl)propan-2-ol.

Nitrile SubstrateAcid CatalystProductReported YieldReference
AcetonitrileH₂SO₄N-[2-(1-Adamantyl)prop-2-yl]acetamide68%
Benzyl cyanideCF₃COOHN-[2-(1-Adamantyl)prop-2-yl]-2-phenylacetamide55%

Intramolecular Friedel-Crafts-type reactions represent another important cyclization pathway. In these reactions, the adamantyl carbocation, generated from the alcohol, can be intercepted by a tethered aromatic ring to form annulated systems. rsc.orgwikipedia.org This strategy is particularly effective for constructing polycyclic molecules where the adamantane cage is fused to an aromatic or heteroaromatic ring. Research on the reactions of adamantane-1-carbonyl chloride with Grignard reagents has revealed an interesting example of intramolecular cyclization. The magnesium alkoxide of the initially formed tertiary alcohol, 2-(1-adamantyl)-1,3-diphenylpropan-2-ol, undergoes an intramolecular electrophilic aromatic substitution to yield an isochromanone derivative, demonstrating a pathway to oxygen-containing heterocycles. cas.cz This reaction highlights how a bulky adamantyl alcohol derivative can facilitate the formation of complex heterocyclic frameworks.

Table 2: Examples of Intramolecular Cyclization in Adamantane Derivatives

Starting Material/PrecursorReaction TypeKey IntermediateCyclized ProductReference
Magnesium alkoxide of 2-(1-adamantyl)-1,3-diphenylpropan-2-olIntramolecular Electrophilic Aromatic SubstitutionAlkoxide intermediateIsochromanone derivative cas.cz
1-Adamantanol and various arenesIntermolecular Friedel-Crafts Alkylation1-Adamantyl cationAryl-substituted adamantanes rsc.orgsemanticscholar.org

Furthermore, the synthesis of other adamantane-containing heterocycles often begins with derivatives of adamantane. For example, six- and seven-membered heterocycles like 1,3-thiazinan-4-one and 1,3-oxazinan-6-one have been synthesized through the condensation of Schiff bases, which are themselves prepared from adamantan-1-ylamine. uobaghdad.edu.iqresearchgate.net While not direct cyclizations of this compound, these syntheses underscore the utility of the adamantane moiety as a scaffold in the construction of diverse heterocyclic systems.

Mechanistic Investigations and Theoretical Studies of 1 1 Adamantyl Propan 1 Ol Reactivity

Elucidation of Reaction Mechanisms in Synthetic Pathways and Transformations

The reaction mechanisms involving 1-(1-adamantyl)propan-1-ol are dominated by pathways that proceed through carbocation intermediates. Due to the significant steric hindrance imposed by the adamantyl group, bimolecular substitution (SN2) and elimination (E2) reactions are highly disfavored. Instead, reactions under acidic conditions typically follow unimolecular (SN1 and E1) pathways.

A characteristic transformation of this compound is its acid-catalyzed dehydration or substitution. The generally accepted mechanism involves several key steps:

Protonation of the Hydroxyl Group: The oxygen atom of the alcohol is protonated by an acid, forming a good leaving group, water. msu.edu

Formation of a Secondary Carbocation: The protonated alcohol loses a molecule of water to generate a secondary carbocation at the propyl chain.

1,2-Hydride Shift and Rearrangement: The initially formed secondary carbocation rapidly rearranges via a 1,2-hydride shift. This process is highly favored as it results in the formation of a much more stable tertiary 1-adamantyl cation. rsc.org The exceptional stability of the 1-adamantyl cation is a primary driving force for this rearrangement. acs.org

Nucleophilic Attack or Elimination: The stable tertiary carbocation can then be trapped by a nucleophile present in the reaction mixture (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway). libretexts.org

The preference for these unimolecular pathways is a direct consequence of the adamantyl group's ability to stabilize the key carbocation intermediate, thereby lowering the activation energy for its formation. acs.org This mechanistic behavior is a hallmark of adamantane (B196018) chemistry, where the formation of the bridgehead cation dictates the course of many reactions. rsc.org

Computational Chemistry Approaches for Predicting and Explaining Reactivity

Computational chemistry serves as a powerful tool for investigating the transient species and transition states that govern the reactivity of this compound. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is widely employed to map the potential energy surface of reactions involving adamantane derivatives. researchgate.netnih.gov For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can be used to:

Determine the energies of the reactant, the initial secondary carbocation, the transition state for the 1,2-hydride shift, and the final rearranged tertiary carbocation. researchgate.netfrontiersin.org

Confirm the thermodynamic favorability of the rearrangement to the tertiary 1-adamantyl cation. Calculations consistently show that bridgehead adamantyl cations are significantly more stable than their acyclic or other cyclic counterparts. researchgate.net

Analyze charge distribution in the carbocation intermediates, revealing how the positive charge is delocalized and stabilized. nih.gov

These calculations provide quantitative data that supports the proposed mechanistic pathways, explaining why the rearrangement is a dominant feature of the molecule's reactivity.

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
Protonated this compoundReactant after initial protonation+25.0 (Example Activation Energy)
1-(1-Adamantyl)propan-1-yl CationInitial secondary carbocation+15.0
Hydride Shift Transition StateEnergy barrier for rearrangement+18.0
1-Adamantyl Isopropyl CationRearranged tertiary carbocation0.0 (Reference)

Note: The values in the table are illustrative examples based on established principles of carbocation stability and are meant to represent typical outputs from DFT calculations.

Molecular Dynamics (MD) simulations are utilized to study the dynamic behavior and conformational preferences of molecules in solution. semanticscholar.org For this compound, MD simulations can reveal how the flexible propyl chain moves relative to the rigid adamantane cage. nih.govmdpi.com This analysis is crucial for understanding:

The accessible conformations of the molecule in a solvent.

The solvation structure around the hydroxyl group and how it might influence its accessibility for protonation.

The probability of the molecule adopting a conformation suitable for subsequent reaction steps, such as the alignment required for a 1,2-hydride shift.

By simulating the molecule's movement over time, MD provides a dynamic picture that complements the static energy calculations from DFT. tandfonline.comtandfonline.com

Influence of the Adamantyl Group on Reaction Energetics and Selectivity

The adamantyl group exerts a powerful influence on reactivity through a combination of steric and electronic effects.

The sheer bulk of the adamantane cage is a defining characteristic that dictates reaction selectivity. researchgate.net This steric hindrance has several consequences:

It shields the carbinol carbon (the carbon bonded to the -OH group), making it inaccessible to nucleophiles in bimolecular reactions (SN2). nih.govstudy.com

It prevents backside attack, which is a requirement for the SN2 mechanism.

It favors unimolecular reaction pathways (SN1, E1) that proceed through a planar or near-planar carbocation intermediate, which is less sterically congested than the corresponding SN2 transition state. researchgate.net

This effect is so pronounced that the adamantyl framework is often used in medicinal chemistry and materials science to protect a reactive center or to enforce a specific molecular geometry. researchgate.netnih.gov

The adamantyl group is a strong electron-donating group, not through resonance, but through C-C sigma bond delocalization, a phenomenon known as hyperconjugation. wikipedia.org This electronic effect is paramount in stabilizing adjacent positive charges.

When the 1-adamantyl cation forms, the empty p-orbital of the positively charged carbon can overlap with the properly aligned C-C sigma bonds of the adamantane framework. researchgate.netprinceton.edu This interaction delocalizes the positive charge over the entire cage structure, significantly stabilizing the carbocation. frontiersin.orgrsc.org This potent stabilizing effect is a key reason why reactions involving this compound so readily form a carbocation at the bridgehead position. The stabilization energy provided by hyperconjugation in adamantyl systems can be substantial, rivaling the stabilization seen in conjugated pi systems. frontiersin.org

CarbocationTypePrimary Stabilizing EffectRelative Stability
Propyl CationPrimaryInductiveLeast Stable
Isopropyl CationSecondaryHyperconjugation (C-H)More Stable
tert-Butyl CationTertiaryHyperconjugation (C-H, C-C)Very Stable
1-Adamantyl CationTertiary (Bridgehead)Hyperconjugation (C-C)Exceptionally Stable

Solvent Effects and Reaction Environment Optimization

A primary tool for analyzing solvent effects in solvolytic reactions of adamantyl derivatives is the Grunwald-Winstein equation, which correlates the rate constant (k) of a reaction in a given solvent with the rate constant in a standard solvent (k₀), the solvent's ionizing power (Y), and its nucleophilicity (N). The extended form of this equation is given by:

log(k/k₀) = lN + mY

Here, 'l' represents the sensitivity of the substrate to the solvent's nucleophilicity, and 'm' indicates its sensitivity to the solvent's ionizing power. For reactions proceeding through a carbocationic intermediate, a high 'm' value is expected, signifying significant charge separation in the transition state, which is stabilized by solvents with high ionizing power.

Studies on the solvolysis of structurally similar compounds, such as 1-adamantyl chlorothioformate, reveal a competitive shift between a direct solvolysis-decomposition pathway, proceeding through a 1-adamantyl cation (1-Ad⁺), and a pathway involving a carboxylium ion intermediate. mdpi.com The pathway leading to the 1-adamantyl cation is found to be more sensitive to the solvent's ionizing power. mdpi.com This suggests that for reactions of this compound that proceed via a carbocation, such as dehydration or substitution reactions, solvents with high ionizing power would be expected to accelerate the reaction rate.

The choice of solvent not only affects the reaction rate but also the product distribution. In mixed solvent systems, the solvent molecules compete as nucleophiles, and the product ratio can be indicative of the reaction mechanism. For instance, in the solvolysis of 1-adamantyl derivatives in mixtures of 2,2,2-trifluoroethanol (B45653) (TFE) and ethanol, the product distribution between the corresponding ethers reflects the nucleophilicity of the solvent components and the nature of the intermediate. mdpi.com

The following data tables, derived from studies on analogous adamantyl compounds, illustrate the profound effect of the solvent on reaction rates and product formation. While this data is not directly for this compound, it provides a strong basis for predicting its behavior under similar conditions.

Table 1: Effect of Solvent on the Rate of Solvolysis of 1-Adamantyl Chlorothioformate at 25.0 °C

SolventSolvent Ionizing Power (YCl)Solvent Nucleophilicity (NT)Rate Constant (k × 10⁻⁵ s⁻¹)
100% Ethanol-2.520.370.0813
90% Ethanol-0.930.260.741
80% Ethanol0.000.182.57
70% TFE-30% EtOH1.83-0.21105
97% TFE2.79-3.303380

Data adapted from studies on 1-adamantyl chlorothioformate. mdpi.com

Table 2: Product Distribution in the Solvolysis of 1-Adamantyl Chlorothioformate in Various Solvents at 25.0 °C

Solvent1-Adamantyl Ether/Alcohol (%)1-Adamantyl Chloride (%)Other Products (%)
100% Ethanol45.32.152.6
80% Ethanol61.28.730.1
50% Ethanol69.818.511.7
97% TFE85.114.90
70% TFE80.219.80

Data adapted from studies on 1-adamantyl chlorothioformate. mdpi.com

Optimizing the reaction environment for this compound, therefore, involves a careful selection of solvents based on their ionizing power and nucleophilicity to control both the rate of reaction and the desired product selectivity. For reactions favoring a carbocationic pathway, highly ionizing, non-nucleophilic solvents such as fluoroalcohols (e.g., TFE) are generally preferred. Conversely, if a nucleophilic attack on an activated intermediate is desired, a more nucleophilic solvent would be appropriate. The presence of water in the solvent mixture can also play a crucial role, acting as both a high-ionizing component and a potential nucleophile. mdpi.com Theoretical studies, such as those employing Density Functional Theory (DFT), can further aid in optimizing the reaction environment by providing insights into the transition state structures and the role of solvent molecules in the reaction mechanism.

Academic and Research Applications of 1 1 Adamantyl Propan 1 Ol As a Molecular Building Block

Utility in the Synthesis of Complex Organic Molecules

The adamantyl moiety is a desirable component in the design of new molecules due to its three-dimensional, cage-like structure. This structure can influence the pharmacological properties of a drug or enhance the physical characteristics of a material.

The introduction of an adamantane (B196018) fragment into a molecule can increase its lipophilicity, which may lead to enhanced biological activity by improving its ability to cross cell membranes. mdpi.com Derivatives of 1-(1-Adamantyl)propan-1-ol serve as key intermediates in the synthesis of new chemical entities with potential therapeutic applications.

Research has shown that related adamantane structures can be incorporated into compounds with specific biological activities. For instance, the synthesis of 1-Adamant-1-yl-1-phenyl-3-N-pyrrolidino-1-propanol hydrochloride, a derivative, has been explored for its anticholinergic properties. nih.govacs.org Furthermore, various adamantane derivatives have been synthesized and investigated for their antimicrobial and cytotoxic properties. mdpi.com The use of closely related structures, such as 2-(1-adamantyl)-propanol-2 esters, as protecting groups in peptide synthesis highlights the utility of adamantyl alcohols in the construction of complex biomolecules. The development of new isocyanides from adamantane-based amines, which are of interest as intermediates for biologically active substances, further underscores the importance of this structural class in medicinal chemistry. mdpi.com

Table 1: Examples of Biologically Relevant Adamantane Derivatives

Derivative Class Potential Application Key Feature from Adamantane Reference(s)
Adamantyl-containing propanolamines Anticholinergic agents Steric hindrance and lipophilicity nih.govacs.org
Adamantane-amine derivatives Antimicrobial agents Increased lipophilicity mdpi.com
Adamantyl-propanol esters Protecting groups in peptide synthesis Chemical stability and controlled removal

The thermal stability and rigidity of the adamantane cage make it an excellent component for high-performance materials. wikipedia.org When incorporated into polymer backbones, the bulky adamantyl group can increase the glass transition temperature (Tg), improve thermal resistance, and enhance mechanical properties.

Functionalized adamantanes, such as 1,3-adamantanediol (B44800), have been successfully used to synthesize polymers like polycarbonates and polyimides with significantly improved transparency and heat resistance. acs.org These diols can also be used to modify acrylate (B77674) resins, resulting in materials with high oil absorption and excellent thermal stability. acs.org While direct studies on polymers from this compound are specific, its structure suggests its potential as a monofunctional chain-terminating agent or as a precursor to monomers for specialty polymers. The general application of adamantane derivatives in thermally stable lubricants also points to potential uses for materials derived from this building block. wikipedia.org

Table 2: Impact of Adamantane Incorporation in Polymers

Polymer Type Adamantane Precursor Example Improved Property Reference(s)
Polycarbonate 1,3-Adamantanediol Flame retardancy, thermal stability acs.org
Polyimide 1,3-Adamantanediol Transparency, heat resistance acs.org

Role in Catalysis and Ligand Design

The unique steric and electronic properties of the adamantyl group make it a powerful component in the design of ligands and catalysts. Its bulk can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a reaction, while its chemical inertness ensures the ligand remains stable under reaction conditions. researchgate.net

The adamantane scaffold has been extensively used in catalyst development due to its rigidity and steric bulk. researchgate.net Ligands incorporating this framework can enhance catalytic activity and selectivity. For example, tri(1-adamantyl)phosphine is a highly effective ligand known for its strong electron-donating character and resistance to degradation, which contributes to the phenomenal performance of its palladium catalysts in cross-coupling reactions. princeton.edu

Derivatives of this compound are valuable precursors for chiral ligands. Research has demonstrated the synthesis of 1-(adamantan-1-yl)propan-1,2-diamine from related adamantyl precursors. researchgate.net These diamines serve as the foundation for a variety of chiral ligands whose catalytic activity has been studied in several model reactions. researchgate.net Furthermore, adamantyl-containing BINOL frameworks have been prepared and used to create porous polymer catalysts, demonstrating a "bottom-up" approach to heterogenizing molecular catalysts. csic.es

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is crucial in the pharmaceutical industry. nih.gov Chiral ligands built upon the adamantane scaffold have proven effective in inducing high stereoselectivity.

Ligands synthesized from chiral 1-(adamantan-1-yl)propan-1,2-diamines have been used to create metal complexes that are active catalysts for enantioselective reactions. researchgate.net Their efficacy has been demonstrated in key carbon-carbon bond-forming reactions, including the Michael and Henri reactions, as well as in epoxidation reactions. researchgate.net The steric demand of the adamantyl group is also a key factor in other catalytic systems; for instance, its incorporation into BINOL-based ligands has been shown to provide high selectivity in the palladium-catalyzed kinetic resolution of biaryls. mdpi.com Similarly, titanium catalysts derived from adamantyl-BINOL porous polymers are highly active and enantioselective in the addition of diethylzinc (B1219324) to benzaldehyde. csic.es

Table 3: Asymmetric Reactions Catalyzed by Adamantane-Based Systems

Reaction Type Ligand/Catalyst System Role of Adamantane Reference(s)
Michael Addition Chiral diamine-metal complexes Steric control of the chiral environment researchgate.net
Henri (Nitroaldol) Reaction Chiral diamine-metal complexes Stereodivergence control researchgate.net
Epoxidation Chiral diamine-metal complexes Enantioselective oxidation researchgate.net
Kinetic Resolution Adamantyl-BINOL-palladium complexes Steric bulk enhances selectivity mdpi.com

Contributions to Supramolecular Chemistry and Nanomaterials

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The well-defined, tetrahedral geometry of the adamantane core makes it an ideal building block (or "tecton") for the construction of larger, ordered supramolecular assemblies and covalent organic frameworks. nih.gov

The rigidity and predictable bonding vectors of adamantane allow it to direct the formation of complex architectures, such as metal-organic frameworks and porous materials. researchgate.net While this compound itself is a monofunctional derivative, it can be used to modify the surface of materials or to act as a bulky end-cap in supramolecular systems, controlling solubility and aggregation. The parent adamantane scaffold is the fundamental unit of diamondoids, which are themselves a class of nanomaterials. rsc.orgwikipedia.org The synthesis of functionalized adamantanes like this compound provides the chemical handles necessary to integrate these cage-like structures into larger nanomaterials and molecular devices. rsc.orgmdpi.com

Investigation of Host-Guest Interactions with Macrocyclic Receptors

The bulky and hydrophobic adamantane cage is an ideal guest for the cavities of various macrocyclic host molecules, such as cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). scispace.comnih.gov This strong and specific non-covalent interaction is a cornerstone of supramolecular chemistry and is driven by the hydrophobic effect and van der Waals forces. The adamantyl group fits snugly within the hydrophobic interior of these hosts, leading to the formation of stable inclusion complexes. nih.gov

Research in this area often utilizes adamantane derivatives to study the fundamentals of molecular recognition. The binding affinity can be finely tuned by modifying the substituents on the adamantane core. For instance, adamantane derivatives form 1:1 inclusion complexes with β-cyclodextrin with high association equilibrium constants, typically in the range of 10⁴–10⁵ M⁻¹. nih.gov Studies on simple derivatives like 1-adamantanol (B105290) and 2-adamantanol (B149831) with β-cyclodextrin have provided detailed structural insights into how these complexes form, revealing diverse guest-to-host ratios and spatial arrangements within the host's cavity. mdpi.comnih.gov

While direct binding studies on this compound are not extensively documented, its structural similarity to other studied adamantyl alcohols suggests it would be an excellent guest for these macrocycles. The propanol (B110389) side chain offers a vector for further functionalization, allowing researchers to attach other molecules or probes to the adamantane guest. This makes compounds like this compound valuable intermediates in the synthesis of more complex supramolecular systems, such as molecular switches, sensors, or drug delivery vehicles. scispace.com The binding of various adamantane guests to cucurbit researchgate.neturil (CB researchgate.net), for example, has been shown to result in exceptionally high affinities, which are useful in applications like pretargeted medical imaging. nih.govnih.gov

Adamantane GuestMacrocyclic HostBinding Affinity (Kₐ, M⁻¹)Thermodynamic Parameter (ΔG, kcal/mol)
1-AdamantylammoniumCucurbit researchgate.neturil4.0 x 10¹²-17.4
1-Adamantanolβ-Cyclodextrin~5.2 x 10⁴Not Reported
1-Adamantanecarboxylic acidβ-CyclodextrinNot ReportedNot Reported
1,1'-m-XylylenediamantaneCucurbit researchgate.neturil5.0 x 10¹⁵-21.5

Self-Assembly Processes of Diamondoid Alcohols into Nanostructures

Molecular self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The rigid and well-defined shape of the adamantane core makes it an excellent building block for directing these processes. wikipedia.org By functionalizing the adamantane scaffold with groups capable of forming hydrogen bonds, such as the hydroxyl group in this compound, researchers can program molecules to assemble into specific nanoscale architectures.

While the self-assembly of this compound itself is not widely reported, studies on analogous adamantane derivatives demonstrate the principle. For example, adamantane-based oxacyclophanes have been shown to self-assemble in solution, initially forming hollow spherical aggregates which then evolve into fibrous and network-like assemblies before ultimately crystallizing. nih.gov In another example, an adamantane-peptide conjugate was designed to undergo enzyme-triggered self-assembly into nanofibers, demonstrating a sophisticated application in biomaterials. nih.gov

These studies highlight the potential of diamondoid alcohols like this compound to serve as tectons for the bottom-up fabrication of nanostructured materials. The directionality of the hydroxyl group combined with the bulk of the adamantane cage can be exploited to control the packing of molecules, potentially leading to the formation of nanotubes, vesicles, or ordered films with applications in materials science and nanotechnology.

Design of Porous Materials and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.org The choice of the organic linker is crucial in determining the topology, pore size, and chemical properties of the resulting framework. The adamantane cage, due to its rigidity and tetrahedral geometry, is an attractive component for creating robust, three-dimensional MOFs. researchgate.net

Typically, poly-functionalized adamantane derivatives, such as adamantane-1,3,5,7-tetracarboxylic acid, are used as linkers to connect multiple metal centers, creating highly ordered and porous networks. researchgate.net These materials possess large surface areas and can be used for gas storage, separation, and catalysis. The non-polar nature of the adamantane backbone can also be used to introduce hydrophobicity into the pores of the MOF. researchgate.net

Although this compound is a mono-functionalized derivative, it can still play a role in the design of porous materials. It could be used as a modulating agent during MOF synthesis to control crystal growth or to cap metal clusters, thereby influencing the final structure and porosity. Alternatively, the hydroxyl group can serve as a synthetic handle for further elaboration into a di- or multi-topic linker suitable for MOF construction. The use of adamantane-based building blocks is a key strategy for accessing novel framework topologies that are not achievable with more common aromatic linkers. researchgate.net

Adamantane-Based LinkerResulting MOF Application/Property
Adamantane-1,3,5,7-tetracarboxylic acidConstruction of highly ordered 3D frameworks
1,3,5,7-Tetrakis(4-carboxyphenyl)adamantaneCreation of robust porous materials
1,3,5-Tris(4-carboxyphenyl)adamantaneFormation of coordination polymers
1,3,5,7-Tetrakis(4-cyanophenyl)adamantaneSynthesis of grid-like coordination polymers

Exploration in Other Specialized Chemical Fields (e.g., Corrosion Inhibition Studies)

The unique combination of a bulky, hydrophobic adamantyl group and a polar hydroxyl functional group makes this compound a candidate for investigation in specialized fields such as corrosion inhibition. Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal. chesci.com

Many effective corrosion inhibitors are organic compounds that adsorb onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. Alcohols and amino alcohols have been studied for this purpose. researchgate.netscirp.org The inhibition mechanism often involves the lone pair electrons on the oxygen atom coordinating with the metal surface, while the hydrophobic part of the molecule forms a dense layer that repels water.

For this compound, the hydroxyl group could provide the necessary anchor point to the metal surface. Concurrently, the large, water-repelling adamantane cage would effectively shield a significant area of the surface from corrosive agents. This dual functionality is a desirable characteristic for a corrosion inhibitor. While specific studies on this compound in this capacity are not prominent, the known properties of other alcohol-based inhibitors and the inherent hydrophobicity of adamantane provide a strong rationale for its potential effectiveness. researchgate.netijaers.com

Advanced Spectroscopic and Analytical Characterization Techniques for 1 1 Adamantyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise structure of 1-(1-Adamantyl)propan-1-ol can be determined.

Proton (¹H) NMR for Structural Elucidation and Proton Environments

The adamantyl group itself contains three distinct types of protons:

Bridgehead protons (CH): These are the protons at the four bridgehead positions of the adamantane (B196018) cage.

Methylene (B1212753) protons (CH₂) adjacent to bridgeheads: There are six of these protons.

Methylene protons (CH₂) bridging two bridgeheads: There are six of these protons.

The propanol (B110389) side chain introduces additional, distinct proton environments:

Hydroxyl proton (-OH): The chemical shift of this proton can vary depending on concentration and solvent but is typically a broad singlet.

Methine proton (-CHOH): The proton on the carbon bearing the hydroxyl group. Its signal would be split by the adjacent methylene protons.

Methylene protons (-CH₂-): The protons of the ethyl group, which will be split by both the methine proton and the terminal methyl protons.

Methyl protons (-CH₃): The terminal methyl group protons, which will be split by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Adamantyl CH (bridgehead) 1.5 - 1.7 Broad singlet -
Adamantyl CH₂ 1.6 - 2.0 Multiplet -
-OH Variable (e.g., 1.5-2.5) Broad singlet -
-CHOH 3.2 - 3.5 Triplet ~6-7
-CH₂- 1.4 - 1.6 Multiplet ~7

This is a predictive table based on general principles and data from similar compounds.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The adamantyl cage has four types of carbon atoms, and the propanol side chain adds another three, for a total of seven expected signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Adamantyl C (quaternary) 30 - 35
Adamantyl CH (bridgehead) 38 - 42
Adamantyl CH₂ 28 - 30
Adamantyl CH₂ 36 - 38
-CHOH 70 - 75
-CH₂- 30 - 35

This is a predictive table based on general principles and data from similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the -CHOH proton and the adjacent -CH₂- protons, and another between the -CH₂- protons and the terminal -CH₃ protons, confirming the propanol chain's structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu It would show cross-peaks between each proton signal (except the -OH) and the signal of the carbon to which it is attached, allowing for definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together larger molecular fragments. For instance, the protons of the propanol side chain would show correlations to the quaternary carbon of the adamantyl group, confirming the attachment point of the side chain to the cage.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₃H₂₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For adamantane derivatives, a very common and often the most abundant fragment is the adamantyl cation (C₁₀H₁₅⁺) at a mass-to-charge ratio (m/z) of 135. researchgate.netresearchgate.netacs.org This is due to the high stability of the tertiary carbocation at the bridgehead position.

For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
194 [C₁₃H₂₂O]⁺ Molecular Ion (M⁺)
179 [C₁₃H₁₉]⁺ Loss of -OH
176 [C₁₃H₂₀]⁺ Loss of H₂O
135 [C₁₀H₁₅]⁺ Adamantyl cation (often the base peak)

This is a predictive table based on general fragmentation rules for alcohols and adamantane derivatives. The presence of a strong peak at m/z 135 would be a clear indicator of the 1-adamantyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique molecular "fingerprint." For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the adamantyl cage, and the propyl chain.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.info For this compound, this would manifest as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info

The aliphatic C-H stretching vibrations of the bulky adamantyl cage and the propyl group are expected to appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region. researchgate.net Specifically, the adamantane structure itself gives rise to a series of characteristic absorptions. acs.org The C-O stretching vibration of the secondary alcohol group would produce a strong absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Detailed research on related adamantane alcohols, such as adamantan-1-ol, supports these expectations. Studies on adamantan-1-ol show a strong O-H stretching vibration at approximately 3320 cm⁻¹ and in-plane deformation around 1420 cm⁻¹. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching (H-bonded)3200-3600Strong, Broad
C-H (Adamantyl/Propyl)Stretching2850-3000Strong, Sharp
C-O (Secondary Alcohol)Stretching1050-1150Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, the structural features of the adamantane cage are well-documented. ucl.ac.uk The adamantane moiety is a rigid, strain-free, diamondoid structure composed of three fused cyclohexane (B81311) rings in the chair conformation. researchgate.net This bulky and lipophilic cage significantly influences the crystal packing of its derivatives.

Table 2: General Crystallographic Parameters for Adamantane Derivatives

ParameterDescriptionTypical Values/Systems
Crystal SystemThe symmetry of the unit cell.Often Monoclinic or Orthorhombic
Space GroupDescribes the symmetry operations of the crystal.e.g., P2₁/c, C2/c ucl.ac.ukresearchgate.net
ZNumber of molecules per unit cell.Varies depending on packing
Key Structural FeatureAdamantyl CageRigid, chair conformations of cyclohexane rings researchgate.net

Elemental Analysis for Verification of Empirical Formula

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, etc.) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed empirical formula. For this compound, with the molecular formula C₁₃H₂₂O, elemental analysis provides a crucial verification of its atomic composition. chemicalbook.com

The theoretical elemental composition is calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ), and the molecular weight of the compound (194.31 g/mol ). nih.gov The experimental values obtained from combustion analysis should closely match these theoretical values to confirm the empirical formula. This technique is a standard procedure in the characterization of newly synthesized compounds, as demonstrated in the analysis of other adamantane derivatives. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₁₃H₂₂O)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0113156.1380.35
HydrogenH1.0082222.1811.41
OxygenO16.00116.008.23
Total 194.31 100.00

Investigation of Biological Activities and Medicinal Chemistry Implications of Adamantane Alcohols

Antiviral Research with Adamantane (B196018) Derivatives

The exploration of adamantane derivatives in antiviral research marks a significant chapter in medicinal chemistry. nih.gov The journey began with the discovery of the anti-influenza A activity of amantadine, a primary amine with a C10H15 alkyl residue. nih.gov This discovery paved the way for the development of other aminoadamantanes like rimantadine (B1662185) and tromantadine, which have been successfully introduced into the pharmaceutical market. nih.govnih.gov These compounds have been instrumental in not only treating viral infections but also in enhancing the understanding of the molecular mechanisms of viral replication, particularly in the influenza A virus. nih.gov

The antiviral action of aminoadamantanes is primarily attributed to their ability to block the M2 ion channel of the influenza A virus, thereby interfering with viral uncoating and replication within the host cell. semanticscholar.orgnih.gov While much of the research has centered on aminoadamantanes, the principles of their mechanism of action provide a foundation for exploring the potential of other adamantane derivatives, including adamantane alcohols. The rigid adamantane cage is crucial for the interaction with the viral target. nih.gov

Recent studies have continued to explore new adamantane derivatives to overcome the challenge of drug-resistant viral strains. nih.gov For instance, (R)-isomers of 6-(1-adamantyl)-1,3-oxazinan-2-one and 6-(1-adamantyl)piperidin-2,4-dione have demonstrated efficacy in a murine model of viral pneumonia induced by a rimantadine-resistant strain of the influenza A virus. actanaturae.ru These findings underscore the continued relevance of the adamantane scaffold in the development of novel antiviral agents. While direct antiviral studies on 1-(1-Adamantyl)propan-1-ol are not extensively documented in the reviewed literature, the established antiviral properties of the adamantane family suggest that it could be a candidate for such investigations.

Antimicrobial and Anticancer Activity Studies

The therapeutic potential of adamantane derivatives extends beyond antiviral applications to include antimicrobial and anticancer activities. The lipophilic nature of the adamantane moiety is a key contributor to these properties, facilitating the interaction of the compounds with microbial cell membranes and cancer cells. mdpi.com

In the realm of antimicrobial research, various adamantane derivatives have demonstrated activity against a spectrum of pathogens. For example, analogues of 4-(1-adamantyl)-2-quinolinecarbohydrazide have shown excellent antimycobacterial activity. researchgate.net Other derivatives have exhibited a broad-spectrum effect against certain Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The introduction of the adamantane system into new compounds generally leads to an increase in lipophilicity, which can, in turn, modify the bioavailability and enhance the therapeutic effect of the synthesized substances. mdpi.com

CompoundMicroorganismMIC (µg/mL)
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05
Adamantane Derivative 9Gram-positive bacteria62.5–1000
Adamantane Derivative 14Gram-positive bacteria62.5–1000
Adamantane Derivative 15Gram-positive bacteria62.5–1000
Adamantane Derivative 19Gram-positive bacteria62.5–1000

In anticancer research, adamantane derivatives have also shown promise. A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines were synthesized and evaluated for their anti-proliferative activity against five human tumor cell lines. nih.gov Compounds 5e and 5k from this series demonstrated potent inhibitory activity against all tested cell lines. nih.gov The adamantane-based synthetic retinoid CD437 is another example of a promising anticancer agent. nih.gov Furthermore, 4-(1-Adamantyl) phenylalkylamines have exhibited significant antiproliferative activity in vitro against several cancer cell lines. researchgate.net

Exploration in Neurological Conditions and Other Therapeutic Applications

The application of adamantane derivatives in the treatment of neurological conditions is well-established, with memantine (B1676192) being a notable example. nih.gov Memantine, a moderate, non-competitive NMDA-receptor antagonist, is used in the management of Alzheimer's disease. nih.gov The pharmacological properties and mechanism of action of memantine have been extensively studied. nih.gov Other adamantane derivatives have been investigated for their potential in treating central nervous system (CNS) disorders by targeting AMPA- and KATP channels and the GABAergic system. nih.gov

The unique structure of adamantane has also been leveraged in the development of drugs for other therapeutic areas. For instance, vildagliptin (B1682220) and saxagliptin (B632) are adamantane-containing compounds used in the treatment of type 2 diabetes. nih.govmdpi.com Adapalene, another adamantane derivative, is utilized for its anti-inflammatory properties in the treatment of acne. nih.govmdpi.com The versatility of the adamantane scaffold allows for its incorporation into a wide range of molecules to modulate their biological activity. nih.gov

Influence of the Adamantyl Moiety on Pharmacological Profiles (e.g., Lipophilicity and Bioavailability Enhancement)

The adamantyl moiety is often referred to as a "lipophilic bullet" in medicinal chemistry, a testament to its significant impact on the pharmacological profiles of drug candidates. nih.govresearchgate.net The incorporation of this bulky, rigid, and highly lipophilic group can dramatically alter the physicochemical properties of a molecule. researchgate.netresearchgate.net

A primary effect of the adamantane group is the enhancement of lipophilicity. mdpi.com This increased lipophilicity can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to better bioavailability and distribution within the body. researchgate.netresearchgate.net The rigid cage-like structure of adamantane can also protect the pharmacophoric part of a drug from metabolic degradation, thereby prolonging its plasma half-life. researchgate.net

The strategic addition of an adamantane group can transform a highly hydrophilic molecule into a more clinically useful compound by optimizing its pharmacokinetic properties. researchgate.net This approach has been successfully employed in the development of numerous drugs across various therapeutic areas. nih.gov The adamantane moiety can also influence the binding of a molecule to its target receptor by pre-organizing the pharmacophores in a favorable conformation, which can reduce the entropic penalty upon binding. nih.gov

Role in Proteomics Research and Biochemical Pathway Modulation

While the direct application of this compound in proteomics research is not prominently featured in the available literature, the unique properties of the adamantane scaffold lend themselves to such applications. In the field of proteomics, which involves the large-scale study of proteins, chemical probes are often used to identify and characterize protein function. nih.gov The lipophilic nature of the adamantane moiety could be utilized to design probes that can penetrate cells and interact with specific protein targets.

The identification of the biological targets of bioactive compounds is a critical step in understanding their mechanism of action. researchgate.net Chemical proteomics approaches can be employed to identify the cellular receptors of molecules. The adamantane group could serve as a recognition motif or an anchor for probes designed to investigate biochemical pathways. By functionalizing the adamantane core with reactive groups or reporter tags, researchers can create tools to study protein-protein interactions and modulate cellular signaling pathways. The stability and well-defined structure of the adamantane cage make it an attractive scaffold for the development of such molecular probes.

Q & A

Q. What are the standard synthetic routes for 1-(1-Adamantyl)propan-1-ol, and how do reaction conditions influence yield?

The synthesis of adamantyl derivatives typically involves functionalizing adamantane via bromination followed by Grignard or nucleophilic substitution reactions. For example, 1-bromoadamantane can react with propan-1-ol precursors under anhydrous conditions using magnesium in ether . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: yields for analogous adamantyl-urea compounds range from 40% to 63% depending on coupling agents like phosphorus trifluoride or DIPEA in dichloromethane .

Example Reaction Reagents/ConditionsYield
Adamantane brominationBr₂, Fe catalyst~70%
Grignard additionMg, ether, 0–25°C50–60%

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Structural validation relies on <sup>1</sup>H and <sup>13</sup>C NMR. The adamantyl group exhibits distinct peaks:

  • <sup>1</sup>H NMR : Adamantyl protons appear as multiplets between δ 1.6–2.1 ppm due to rigid cage structure .
  • <sup>13</sup>C NMR : Quaternary carbons in adamantane resonate at δ 35–45 ppm, while the hydroxyl-bearing carbon (C1 of propanol) appears at δ 70–75 ppm .

X-ray crystallography (e.g., for analogous chalconoid derivatives) further confirms bond angles and torsional distortions (e.g., O=C–C=C torsion angles ~12°) .

Q. What stability and storage precautions are recommended for this compound?

The adamantyl group enhances thermal stability, but the hydroxyl moiety requires protection from moisture and oxidizers. Store under inert gas (N₂/Ar) at 2–8°C in amber glass. Avoid exposure to strong acids/bases, as adamantane derivatives may undergo ring-opening reactions .

Advanced Research Questions

Q. How does the adamantyl group influence reactivity in catalytic systems or host-guest interactions?

The bulky, hydrophobic adamantyl group enhances binding affinity in host-guest systems (e.g., β-cyclodextrin). For example, 1-(1-Adamantyl)imidazolium derivatives show improved binding constants (Kₐ ~10³ M⁻¹) due to steric complementarity . In catalysis, adamantyl-modified ligands can stabilize transition states via steric shielding, altering enantioselectivity in asymmetric syntheses .

Q. What computational methods predict the biological activity of adamantyl-propanol derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like Mycobacterium tuberculosis enoyl reductase (IC₅₀ <10 µM for adamantyl-urea analogs) . ADMET predictions (SwissADME) assess pharmacokinetics, noting high logP (~4.5) for adamantyl derivatives, suggesting blood-brain barrier penetration .

Q. How can conflicting toxicity data for adamantyl derivatives be resolved?

While acute toxicity (LD₅₀ >2000 mg/kg) is often low, discrepancies arise in chronic exposure studies. Mitigation strategies:

  • In vitro assays : HepG2 cell viability tests (IC₅₀ determination).
  • In silico tools : ProTox-II for hepatotoxicity prediction. Current data gaps (e.g., reproductive toxicity) require OECD guideline-compliant in vivo studies .

Q. What analytical techniques differentiate this compound from regioisomers like 2-(1-Adamantyl)propan-2-ol?

  • IR Spectroscopy : Hydroxyl stretching (νO-H) at 3400–3600 cm⁻¹ broadens for 1° alcohols vs. sharper peaks for 2° alcohols.
  • Mass Spectrometry : ESI-HRMS distinguishes molecular ions (e.g., [M+H]⁺ at m/z 207.1754 for C₁₃H₂₂O) and fragmentation patterns (loss of H₂O at m/z 189) .

Q. What environmental impacts arise from laboratory-scale use of this compound?

Adamantane’s low water solubility (<1 mg/L) reduces aquatic toxicity but necessitates containment to prevent bioaccumulation. Waste disposal via incineration (≥1000°C) with scrubbers minimizes polycyclic aromatic hydrocarbon (PAH) formation .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydroxyl group side reactions.
  • Characterization : Combine NMR with X-ray for unambiguous structural assignment.
  • Safety : Use NIOSH-approved respirators (P95 filters) during bulk handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.